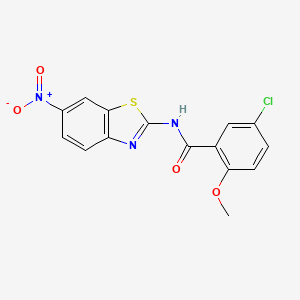
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group, a methoxy group, and a nitrobenzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of 2-amino-6-nitrobenzothiazole, which is then reacted with 5-chloro-2-methoxybenzoic acid. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 5-chloro-2-methoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Oxidation: Formation of 5-chloro-2-hydroxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide.
科学研究应用
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions within cells, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-(2-aminobenzothiazol-6-yl)benzamide
- 5-chloro-2-methoxy-N-(4-nitrobenzothiazol-2-yl)benzamide
- 5-chloro-2-methoxy-N-(6-sulfamoylbenzothiazol-2-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C15H10ClN3O4S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-12-5-2-8(16)6-10(12)14(20)18-15-17-11-4-3-9(19(21)22)7-13(11)24-15/h2-7H,1H3,(H,17,18,20) |
InChI 键 |
NBNXTBYCPJUMGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


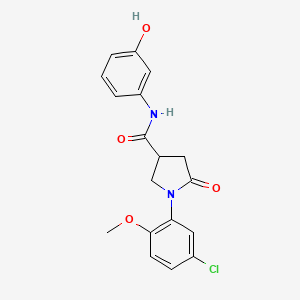
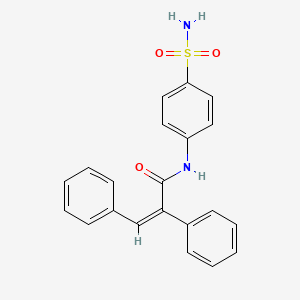
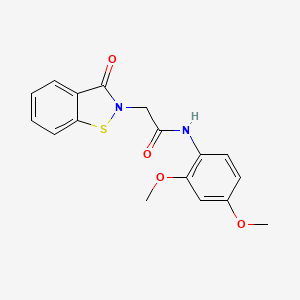
![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
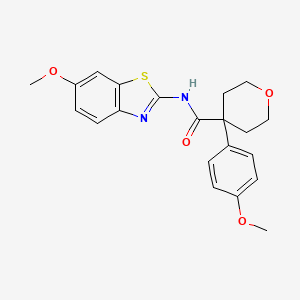
![4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937292.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
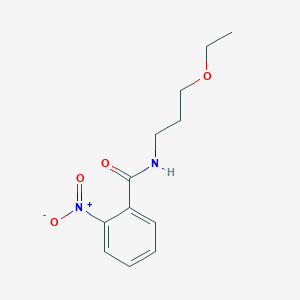
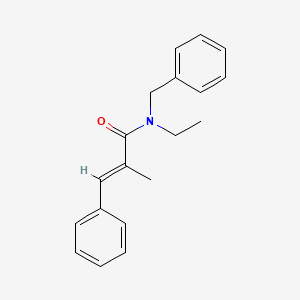
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B14937312.png)
![methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14937316.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14937338.png)
